3-Amino-3-(4-ethyl-phenyl)-propan-1-ol
Description
3-Amino-3-(4-ethyl-phenyl)-propan-1-ol is a secondary alcohol and aromatic amine with the molecular formula C₁₁H₁₇NO. The compound features a propanol backbone substituted with an amino group and a 4-ethylphenyl moiety at the third carbon. The ethyl group on the phenyl ring contributes to its electron-donating properties, influencing reactivity, solubility, and biological interactions.
Properties
Molecular Formula |
C11H17NO |
|---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
3-amino-3-(4-ethylphenyl)propan-1-ol |
InChI |
InChI=1S/C11H17NO/c1-2-9-3-5-10(6-4-9)11(12)7-8-13/h3-6,11,13H,2,7-8,12H2,1H3 |
InChI Key |
MGRRVHFTVLLDIU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C(CCO)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs and their distinguishing features:
Key Comparative Insights
Electronic Effects
- Electron-Withdrawing Groups (e.g., CF₃) : The trifluoromethyl group in CAS 787615-24-1 improves metabolic stability and may enhance binding to hydrophobic pockets in biological targets .
Physicochemical Properties
- Lipophilicity: The 4-ethyl substituent offers a balance between hydrophobicity and steric hindrance. In contrast, the dichloro-substituted analog (C₉H₁₁Cl₂NO) is more lipophilic, which could affect membrane permeability and pharmacokinetics .
- Solubility : The hydrochloride salt form of the trifluoromethyl analog (CAS 787615-24-1) likely exhibits higher aqueous solubility than the free base form of the target compound .
Toxicological Profiles
- The 2-aminophenyl analog (CAS 886364-15-4) demonstrates acute oral toxicity (H302) and irritancy (H315/H319), possibly due to the dual amino groups increasing reactivity . The absence of such substituents in the target compound may reduce these risks.
- Chlorinated analogs (e.g., 2,4-dichloro derivative) may pose higher environmental persistence and toxicity due to halogenation .
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